molecular formula C21H20N2O3S B3506675 N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B3506675
M. Wt: 380.5 g/mol
InChI Key: KAPIDRUWMAUKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide (DMP 777) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

DMP 777 acts as a selective inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the enzymatic activity of CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMP 777 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, DMP 777 has been shown to have anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DMP 777 is its selectivity towards CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of DMP 777 is its low solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the study of DMP 777. One of the most significant areas of research is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of DMP 777 in inhibiting the growth of cancer cells in vivo. Additionally, the use of DMP 777 as a tool for studying the role of CK2 in various cellular processes requires further investigation. Finally, the development of more soluble forms of DMP 777 could lead to its wider use in various experimental settings.
Conclusion:
In conclusion, DMP 777 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its selectivity towards CK2 makes it an ideal tool for studying the role of CK2 in various cellular processes, and its potential anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. Further studies are needed to determine the full extent of its potential applications, and the development of more soluble forms of DMP 777 could lead to its wider use in various experimental settings.

Scientific Research Applications

DMP 777 has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is its use as a selective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes. DMP 777 has also been investigated for its potential anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-8-13-20(16(2)14-15)22-21(24)17-9-11-18(12-10-17)23-27(25,26)19-6-4-3-5-7-19/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPIDRUWMAUKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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